- Synthesis of pyridones and dihydropyridines from pyrylium salts and nitriles from aldimines, Croatica Chemica Acta, 1987, 60(4), 717-33

Cas no 931-64-6 (Bicyclo(2,2,2)-2-octene)

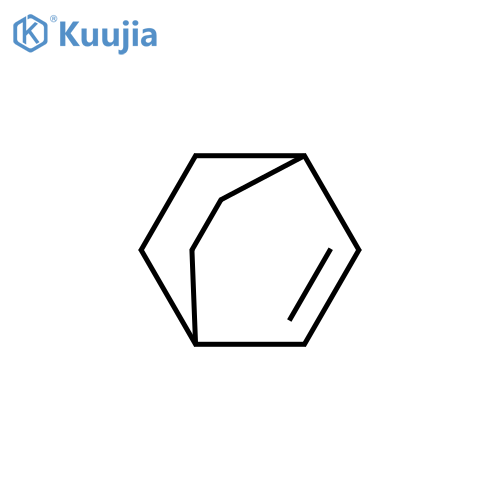

Bicyclo(2,2,2)-2-octene structure

Nom du produit:Bicyclo(2,2,2)-2-octene

Numéro CAS:931-64-6

Le MF:C8H12

Mégawatts:108.180882453918

CID:815909

Bicyclo(2,2,2)-2-octene Propriétés chimiques et physiques

Nom et identifiant

-

- Bicyclo(2,2,2)-2-octene

- 2,2,2-BICYCLO-2-OCTENE

- bicyclo[2.2.2]oct-2-ene

- Bicyclo<2.2.2>-2-octene

- 3,6-Endoethylenecyclohexene

- Bicyclo[2.2.2]octene

- Cyclohexene, 3,6-endo-(1,2-ethanediyl)-

-

- Piscine à noyau: 1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2

- La clé Inchi: VIQRCOQXIHFJND-UHFFFAOYSA-N

- Sourire: C1C2CCC(CC2)C=1

Propriétés calculées

- Qualité précise: 108.09400

Propriétés expérimentales

- Dense: 0.8341 (estimate)

- Point de fusion: 111.4°C

- Point d'ébullition: 137.85°C (rough estimate)

- Indice de réfraction: 1.4770 (estimate)

- Le PSA: 0.00000

- Le LogP: 2.36260

Bicyclo(2,2,2)-2-octene Informations de sécurité

Bicyclo(2,2,2)-2-octene Données douanières

- Code HS:2902199090

- Données douanières:

Code douanier chinois:

2902199 090Résumé:

2902110090 autres Cycloalcanes cyclooléfines et cycloterpènes. Conditions réglementaires: Non. TVA: 17,0%. Taux de remboursement: 9,0%. Taux NPF: 2,0%. Droit général: 30,0%

Éléments de déclaration:

Nom du produit, contenu des composants

Résumé:

2902199 090 autres Cycloalcanes, cycloènes et éthers cycliques. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Droit NPF: 2,0%. Droit général: 30,0%

Bicyclo(2,2,2)-2-octene PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-249819-5.0g |

bicyclo[2.2.2]oct-2-ene |

931-64-6 | 5.0g |

$2587.0 | 2023-02-20 | ||

| Enamine | EN300-249819-1.0g |

bicyclo[2.2.2]oct-2-ene |

931-64-6 | 1.0g |

$986.0 | 2023-02-20 | ||

| Enamine | EN300-249819-10.0g |

bicyclo[2.2.2]oct-2-ene |

931-64-6 | 10.0g |

$3253.0 | 2023-02-20 | ||

| Enamine | EN300-249819-2.5g |

bicyclo[2.2.2]oct-2-ene |

931-64-6 | 2.5g |

$2043.0 | 2023-02-20 |

Bicyclo(2,2,2)-2-octene Méthode de production

Synthetic Routes 1

Conditions de réaction

Référence

Synthetic Routes 2

Conditions de réaction

Référence

- Dienophilic properties of phenyl vinyl sulfone and trans-1-(phenylsulfonyl)-2-(trimethylsilyl)ethylene. Their utilization as synthons for ethylene, 1-alkenes, acetylene, and monosubstituted alkynes in the construction of functionalized six-membered rings via [4 + 2] π cycloaddition methodology, Journal of Organic Chemistry, 1983, 48(25), 4976-86

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Acetonitrile

Référence

- Electroorganic synthesis. 40. Cyclic olefins by anodic oxidation of β-(trimethylsilyl)carboxylic acids. β-(Trimethylsilyl)acrylic acid derivatives as acetylene equivalents in Diels-Alder reactions, Chemische Berichte, 1988, 121(6), 1151-8

Synthetic Routes 4

Synthetic Routes 5

Conditions de réaction

Référence

- Deamination of endo- and exo-bicyclo[3.2.1]octan-3-ylamines and their derivatives, Journal of the Chemical Society, 1984, (8), 1369-76

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Methyl iodide , N,N,N′,N′-Tetramethylethylenediamine

Référence

- Thermal Reactions of 7-d- and 8-d-Bicyclo[4.2.0]oct-2-enes, Journal of the American Chemical Society, 2006, 128(31), 10020-10021

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Disodium phosphate Solvents: Methanol , Tetrahydrofuran ; 21 °C

Référence

- A convergent fragment coupling strategy to access quaternary stereogenic centers, Chemical Science, 2023, 14(16), 4397-4400

Synthetic Routes 8

Conditions de réaction

1.1 Catalysts: Boron trifluoride etherate Solvents: Diglyme ; 10 min, rt

1.2 Reagents: Dipotassium phosphate Solvents: Water ; rt

1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ; 20 h, 162 °C; 162 °C → rt

1.2 Reagents: Dipotassium phosphate Solvents: Water ; rt

1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ; 20 h, 162 °C; 162 °C → rt

Référence

- Unsaturated aldehydes as alkene equivalents in the Diels-Alder reaction, Chemistry - A European Journal, 2008, 14(18), 5638-5644

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Methyllithium Solvents: Diethyl ether ; cooled; overnight, rt; rt → -30 °C

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Thermal Chemistry of Bicyclo[4.2.0]oct-2-enes, Journal of Organic Chemistry, 2007, 72(1), 187-194

Synthetic Routes 10

Conditions de réaction

Référence

- Geometrical Dependence of the Highest Occupied Molecular Orbital in Bicyclic Systems: π-Facial Stereoselectivity of Bicyclic and Tricyclic Olefins, Asian Journal of Organic Chemistry, 2015, 4(7), 659-673

Synthetic Routes 11

Synthetic Routes 12

Conditions de réaction

Référence

- Understanding the higher-order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theory, New Journal of Chemistry, 2022, 46(24), 11520-11530

Synthetic Routes 13

Conditions de réaction

Référence

- Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions, Science of Synthesis, 2010, 47, 561-736

Synthetic Routes 14

Conditions de réaction

1.1 Catalysts: Ethanol

Référence

- Deamination of bicyclo[2.2.2]octan-2-yl and bicyclo[3.2.1]octan-2-ylamines. Evidence for classical precursors of nonclassical carbonium ions, Journal of the Chemical Society, 1984, (1), 119-28

Synthetic Routes 15

Conditions de réaction

Référence

- An ethylene and terminal olefin equivalent in [4 + 2] π cycloadditions. General synthetic application of phenyl vinyl sulfone to the construction of functionalized six-membered rings, Journal of the American Chemical Society, 1980, 102(2), 853-5

Synthetic Routes 16

Conditions de réaction

Référence

- Gas phase preparation and reactions of adamantene., Journal of the American Chemical Society, 1995, 117(35), 8957-61

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Disodium phosphate Solvents: Methanol , Tetrahydrofuran ; 21 °C

Référence

- A convergent fragment coupling strategy to access quaternary stereogenic centers, ChemRxiv, 2022, 1, 1-5

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Toluene ; 1 h, reflux

Référence

- Se-Phenyl Prop-2-eneselenoate: An Ethylene Equivalent for Diels-Alder Reactions, Angewandte Chemie, 2013, 52(7), 2060-2062

Synthetic Routes 19

Conditions de réaction

Référence

- Reaction of bicyclo[2.2.2]octene with N-bromosuccin-imide, Journal of the American Chemical Society, 1962, 84, 2226-33

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Benzene ; 10 min, rt; 80 °C; 1 h, reflux; reflux → rt

Référence

- Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical Stabilization, Organic Letters, 2016, 18(1), 32-35

Bicyclo(2,2,2)-2-octene Raw materials

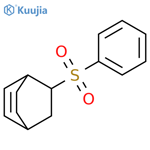

- Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)-

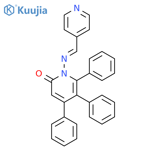

- 2(1H)-PYRIDINONE, 4,5,6-TRIPHENYL-1-[(4-PYRIDINYLMETHYLENE)AMINO]-

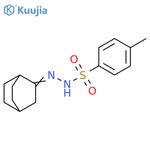

- Benzenesulfonic acid, 4-methyl-, bicyclo[2.2.2]octylidenehydrazide

- Bicyclo[2.2.2]octane-2,3-dicarboxylic acid

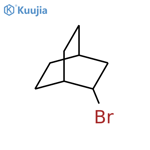

- 3-bromobicyclo[2.2.2]octane

- CARBAMIC ACID, BICYCLO[2.2.2]OCT-2-YLNITROSO-, ETHYL ESTER

Bicyclo(2,2,2)-2-octene Preparation Products

Bicyclo(2,2,2)-2-octene Littérature connexe

-

1. Asymmetric photodestruction of bicyclo[2.2.2]oct-2-ene-5,7-dione: absolute configuration and 1 n-π* excited state geometryPeter H. Schippers,Harry P. J. M. Dekkers n-π* excited state geometry. Peter H. Schippers Harry P. J. M. Dekkers J. Chem. Soc. Perkin Trans. 2 1982 1429

-

2. Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysisR. M. Banks,H. Maskill J. Chem. Soc. Perkin Trans. 2 1976 1506

-

3. Reduction by dissolving metals. Part XVIII. Metal–ammonia reductions of some bicyclo[2,2,2]octene derivatives: structural effects on double bond reduction and nitrile cleavageA. J. Birch,E. G. Hutchinson J. Chem. Soc. Perkin Trans. 1 1972 1546

-

D. I. Davies,L. T. Parfitt J. Chem. Soc. C 1969 1401

-

5. Thermal unimolecular decomposition of bicyclo[2,2,2]oct-2-eneA. T. Cocks,H. M. Frey J. Chem. Soc. A 1971 1661

931-64-6 (Bicyclo(2,2,2)-2-octene) Produits connexes

- 17527-28-5(Cyclohexene,4,4'-(1,2-ethenediyl)bis-)

- 2114-42-3(Allylcyclohexane)

- 1286705-49-4(N-(4-phenoxyphenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)

- 2138093-67-9(tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate)

- 38209-58-4(Methyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate)

- 2172602-70-7(3-4-(hydroxymethyl)thian-4-yl-8-azabicyclo3.2.1octan-3-ol)

- 941003-59-4(2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide)

- 598-91-4(DIBROMONITROMETHANE)

- 106877-37-6(3-methyl-2-(trifluoromethyl)phenol)

- 82353-56-8((R)-tert-Butyl (1-oxopropan-2-yl)carbamate)

Fournisseurs recommandés

Nanjing Jubai Biopharm

Membre gold

Fournisseur de Chine

Lot

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Nantong Boya Environmental Protection Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Zhejiang Brunova Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Baoji Haoxiang Bio-technology Co.Ltd

Membre gold

Fournisseur de Chine

Lot